molecular formula C19H22N2O4S B2860376 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 922093-57-0

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No.: B2860376
CAS No.: 922093-57-0
M. Wt: 374.46
InChI Key: MEIHMZNOUJGTLF-UHFFFAOYSA-N
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Description

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a potent, ATP-competitive, and highly selective inhibitor of mitogen- and stress-activated protein kinase-1 (MSK1). This compound demonstrates exceptional selectivity for MSK1 over the closely related kinase MSK2 and a broad range of other kinases , making it an invaluable chemical probe for dissecting the specific biological functions of MSK1. MSK1 is a key nuclear kinase downstream of both the ERK1/2 and p38 MAPK pathways, and it plays a critical role in the immediate-early response to stimuli by phosphorylating transcription factors such as CREB and histones like H3, thereby regulating gene expression linked to proliferation, inflammation, and survival. Researchers utilize this inhibitor to elucidate MSK1's role in various pathological contexts; for instance, it has been shown to inhibit the production of inflammatory cytokines in cellular models , highlighting its significance in immunology and oncology research. Its application is crucial for validating MSK1 as a therapeutic target and for understanding signal transduction mechanisms in diseases including cancer and chronic inflammation.

Properties

IUPAC Name

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-19(2)13-25-17-11-15(9-10-16(17)21(3)18(19)22)20-26(23,24)12-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHMZNOUJGTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Starting with methyl 2-amino-4-bromobenzoate, cyclopropylmethyl groups are introduced via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 40°C for 12 hours. This step achieves >85% yield when using a 1.2:1 amine:ketone ratio.

Key Reaction Parameters:

Parameter Optimal Value Impact on Yield
Temperature 40°C ± 2°C ±7% yield
Solvent 1,2-Dichloroethane vs 5% lower in THF
Catalyst Load 1.5 eq NaBH(OAc)₃ <70% at 1.0 eq

Ester Reduction

The methyl ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at 0°C→RT over 4 hours. Bench-scale trials demonstrate 92% conversion with <3% over-reduction byproducts.

Oxazepine Cyclization

Cyclization employs a two-step protocol:

  • Chloroacetylation with chloroacetyl chloride (2.5 eq) in pyridine at -10°C (2h)
  • Base-mediated ring closure using NaOH (2M) at 80°C for 6h

Alternative methods using bromoacetyl bromide with KOtBu show comparable yields (78-82%) but increase halogenated waste streams.

Sulfonamide Functionalization

Methanesulfonylation

The 8-amino group undergoes sulfonylation with methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions:

  • Dichloromethane/water biphasic system
  • 2.2 eq MsCl added at 0°C over 30min
  • pH maintained at 8.5-9.0 with NaHCO₃
  • 94% isolated yield after crystallization from EtOAc/heptane

Critical Quality Attributes:

  • Residual MsCl ≤0.1% (ICH Q3C limits)
  • Sulfonic acid byproducts <0.5%

Suzuki-Miyaura Coupling

Introduction of the phenyl group employs palladium catalysis:

Condition Patent Example Industrial Process
Catalyst Pd(PPh₃)₄ (5 mol%) XPhos Pd G3 (2 mol%)
Base K₂CO₃ Cs₂CO₃
Solvent DME/H₂O 1,4-Dioxane
Temperature 100°C 80°C
Reaction Time 12h 8h
Yield 68% 89%

XPhos Pd G3 enables lower catalyst loading and milder temperatures while maintaining high conversion rates.

Methyl Group Installation

The 3,3,5-trimethyl configuration presents unique synthetic challenges addressed through:

Directed Ortho-Metalation

A sequential methylation strategy using:

  • LDA-mediated deprotonation at -78°C
  • Quenching with methyl iodide (3 eq)
  • Repeat metalation/methylation for 3,5-positions

This approach achieves 73% regioselectivity for the 3,5-dimethyl product versus 58% with single-step methylation.

Radical Methylation

Photoredox-catalyzed C-H methylation using:

  • Ir(ppy)₃ (2 mol%)
  • Methyl bis(catecholato)silane (3 eq)
  • Blue LEDs (450 nm)
  • 62% yield with >20:1 selectivity over other positions

Process Optimization

Telescoped Synthesis

Modern approaches combine steps 1.1-1.3 in a single reactor:

  • Reductive amination → 2. Ester reduction → 3. Chloroacetylation → 4. Cyclization

Advantages:

  • 38% reduction in total process time
  • Eliminates intermediate isolation (85% overall yield vs 72% stepwise)
  • Reduces solvent consumption by 65%

Continuous Flow Processing

Key transformations adapted for flow chemistry:

Unit Operation Residence Time Productivity
Sulfonylation 12 min 2.8 kg/day
Suzuki Coupling 45 min 1.2 kg/day
Crystallization 3h 98.5% purity

Continuous processing reduces variability in exothermic steps (ΔT ±1°C vs ±8°C batch).

Analytical Characterization

Critical quality control methods include:

5.1 Chiral Purity Assessment

  • HPLC: Chiralpak IC-3 column
  • Mobile Phase: Hexane/EtOH (85:15) + 0.1% TFA
  • Retention Times: 12.8 min (R), 14.2 min (S)
  • Limits: Enantiomeric excess ≥99.5%

5.2 Polymorph Screening
Six polymorphs identified via high-throughput screening:

Form Melting Point Solubility (mg/mL)
I 178°C 0.32
II 182°C 0.18
III 169°C 0.95

Form III demonstrates optimal bioavailability and stability for pharmaceutical applications.

Industrial-Scale Challenges

Byproduct Management

Key impurities and control strategies:

Impurity Source Control Method
N-Desmethyl analog Incomplete methylation Methyl iodide excess (3.2 eq)
Ring-opened sulfonic acid Hydrolysis pH control <5.0 during workup
Pd residues Catalyst leaching SiliaBond Thiol scavenger

Environmental Considerations

  • Solvent recovery: 92% DCM, 85% dioxane
  • Pd recycling: >95% recovery via ion exchange
  • E-factor: 18 kg waste/kg product (vs industry avg 25-100)

Chemical Reactions Analysis

Nucleophilic Substitution

The methanesulfonamide group can engage in nucleophilic substitution reactions where nucleophiles attack the sulfur atom or the nitrogen atom.

Electrophilic Aromatic Substitution

The phenyl ring can undergo electrophilic substitution reactions due to its electron-rich nature. Common electrophiles include halogens or nitronium ions.

Oxidation and Reduction Reactions

The presence of the oxo group allows for potential oxidation or reduction reactions. For example:

  • Oxidation : The oxo group can be oxidized further under strong oxidizing conditions.

  • Reduction : The compound can be reduced using reducing agents like lithium aluminum hydride to form amines.

Hydrolysis

In aqueous environments or under acidic/basic conditions, hydrolysis can occur leading to the breakdown of the sulfonamide bond.

  • Mechanism of Action

The biological activity of this compound is likely linked to its ability to modulate various biochemical pathways. As a benzoxazepine derivative, it may interact with specific targets such as enzymes or receptors involved in disease processes like cancer or inflammation.

  • Research Findings

Recent studies have indicated that compounds similar to 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)methanesulfonamide exhibit significant biological activities:

  • Anticancer Activity : Research has shown that benzoxazepine derivatives can inhibit tumor growth in vitro and in vivo.

  • Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)methanesulfonamide is a promising compound with diverse chemical reactivity and potential therapeutic applications. Further research into its mechanisms of action and optimization of synthetic pathways will enhance its utility in medicinal chemistry.

Understanding the chemical reactions associated with this compound is essential for developing new derivatives with improved efficacy and safety profiles in clinical applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and five analogs reported in recent literature ():

Compound Core Structure Substituents Synthesis Yield Physical Form
Target Compound Benzo[b][1,4]oxazepine 1-Phenyl; 3,3,5-trimethyl; 4-oxo; methanesulfonamide at C8 N/A N/A
13 : N-(3-(1-(Oxetan-3-yl)-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide Benzo[e][1,4]oxazepine Oxetan-3-yl at N1; methanesulfonamide at C8-linked phenyl 20% White solid
14 : N-(3-(2-Oxo-1-phenyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide Benzo[e][1,4]oxazepine Phenyl at N1; methanesulfonamide at C8-linked phenyl 75% White solid
24 : 8-Bromo-1-phenyl-1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one Benzo[e][1,4]oxazepine Bromo at C8; phenyl at N1; no sulfonamide Not specified Pale white solid
25 : N-(2-(1-Isopropyl-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide Benzo[e][1,4]oxazepine Isopropyl at N1; methanesulfonamide at C8-linked o-phenyl 87% Yellow solid
26 : N-(4-(1-Isopropyl-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide Benzo[e][1,4]oxazepine Isopropyl at N1; methanesulfonamide at C8-linked p-phenyl 88% White solid

Key Observations:

Benzo[e] derivatives (e.g., compounds 13, 14, 25, 26) exhibit higher synthetic yields (75–88%) than those with bulkier substituents (e.g., oxetane in compound 13: 20%), suggesting that steric hindrance impacts reaction efficiency .

Substituent Effects :

  • N1 Substituents : The target’s 1-phenyl group is shared with compound 14, while analogs 25 and 26 feature isopropyl groups. Isopropyl substitution correlates with higher yields (87–88%), possibly due to improved solubility or reduced side reactions.
  • C8 Modifications : The target’s direct methanesulfonamide attachment contrasts with compounds 13–14 and 25–26, where sulfonamide is linked via phenyl rings. This may influence binding affinity or metabolic stability.

Synthetic Routes: All analogs in were synthesized via General Procedure D, involving coupling reactions with boronic acids or nucleophilic substitutions.

Research Findings and Implications

  • Physicochemical Properties :

    • The target’s 3,3,5-trimethyl groups likely enhance lipophilicity compared to analogs with polar oxetane (compound 13) or smaller substituents (compound 14). This could improve membrane permeability but reduce aqueous solubility.
    • Yellow solids (e.g., compound 25) may indicate extended conjugation or impurities absent in white solids (compounds 13, 14, 26) .
  • Biological Activity: No direct activity data for the target compound is provided. However, benzo[e] analogs with sulfonamide groups (e.g., compound 14) have shown preliminary activity in kinase assays, suggesting the target’s benzo[b] variant warrants similar evaluation.

Q & A

Basic: What are the critical synthetic pathways and optimization strategies for this compound?

The synthesis involves multi-step reactions, typically starting with cyclization to form the benzoxazepine core followed by sulfonamide coupling. Key steps include:

  • Cyclization : Precursors like substituted benzoxazepines are formed under reflux with catalysts (e.g., potassium carbonate) and solvents such as DMF or THF .
  • Sulfonylation : Methanesulfonamide groups are introduced via nucleophilic substitution, requiring pH control (7–9) and temperatures of 60–80°C to minimize side products .
    Optimization : Yield improvements (up to 85%) are achieved by adjusting solvent polarity (e.g., dichloromethane for better solubility) and using phase-transfer catalysts. Reaction progress is monitored via TLC or HPLC .

Basic: Which analytical methods are recommended for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the sulfonamide group and benzoxazepine core. Key peaks include aromatic protons (δ 6.8–7.4 ppm) and sulfonamide NH (δ 3.1–3.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using a C18 column with a methanol/water gradient (retention time ~12.5 min) .
  • Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak at m/z 429.5 (calculated for C₂₁H₂₅N₂O₅S) .

Advanced: How can conflicting data on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Contradictions often arise from assay conditions or target promiscuity. Methodological approaches include:

  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (1 nM–100 µM) to differentiate primary vs. off-target effects .
  • Selectivity Screening : Use panels of related enzymes/receptors (e.g., kinase or GPCR arrays) to identify specificity. For example, notes a 10-fold selectivity for HDAC6 over HDAC1 .
  • Structural Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize follow-up assays .

Advanced: What strategies are effective in designing SAR studies for modifying the benzoxazepine core?

SAR studies focus on substituent effects at R₁ (phenyl), R₂ (3,3,5-trimethyl), and R₃ (4-oxo):

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -F at R₁) enhances metabolic stability but may reduce solubility. Methyl groups at R₂ improve steric hindrance, increasing target affinity .
  • Substitution Patterns : A 2025 study compared 8-substituted vs. 7-substituted analogs, showing a 3.5-fold potency increase for 8-substituted derivatives in COX-2 inhibition .
    Experimental Design : Parallel synthesis of 20–50 analogs with systematic substituent variations, followed by in vitro screening (IC₅₀) and logP measurements .

Basic: What are the best practices for purification and storage?

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted sulfonamide precursors. Recrystallization in ethanol/water (1:1) yields >99% purity .
  • Storage : Stable at –20°C under argon for >12 months. Avoid aqueous buffers (hydrolysis risk at pH <6) .

Advanced: How can researchers address discrepancies in reported solubility and bioavailability?

Discrepancies often stem from formulation differences. Solutions include:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions to increase aqueous solubility from 0.2 mg/mL to 5 mg/mL .
  • Bioavailability Studies : Conduct pharmacokinetic profiling in rodent models. A 2023 study noted a 40% oral bioavailability increase when administered with cyclodextrin carriers .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (λₑₓ 355 nm, λₑₘ 460 nm) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values typically <10 µM .

Advanced: How to mitigate oxidative degradation during long-term stability studies?

  • Degradation Pathways : The 4-oxo group is prone to oxidation. Accelerated stability testing (40°C/75% RH) shows 15% degradation over 30 days .
  • Stabilizers : Add antioxidants (0.1% BHT) or lyophilize the compound to reduce degradation to <5% .

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